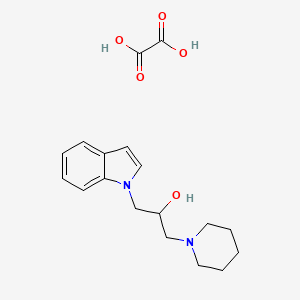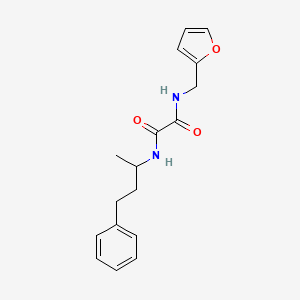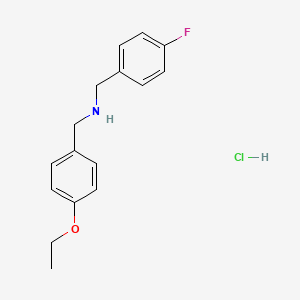![molecular formula C13H14N4O3S2 B4169419 methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4169419.png)
methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate
説明
Methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a thiadiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The exact mechanism of action of methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate has been shown to interact with proteins such as protein kinase C and phospholipase A2, which are known to play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects:
methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C, phospholipase A2, and cyclooxygenase-2. methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate has also been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate in lab experiments is its ability to interact with a wide range of proteins and enzymes, making it a versatile tool for studying various biological processes. However, one of the main limitations of using methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate. One promising area of research involves the development of new drugs based on the structure of methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate. Another potential direction involves the use of methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate as a tool for studying the mechanisms of action of various biological processes, including inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate and its potential applications in various research fields.
科学的研究の応用
Methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate as a tool for studying the mechanisms of action of various biological processes. methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate has been shown to interact with a wide range of proteins and enzymes, making it a valuable tool for studying the biochemical pathways that underlie many physiological processes.
特性
IUPAC Name |
methyl 4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-7(21-13-17-16-12(14)22-13)10(18)15-9-5-3-8(4-6-9)11(19)20-2/h3-7H,1-2H3,(H2,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFPFCWTYAFHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4169340.png)
![2-[2-(methylthio)phenyl]nicotinamide](/img/structure/B4169351.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4169384.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169386.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)
![N-{3'-acetyl-5-methyl-1-[2-(4-morpholinyl)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4169426.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169429.png)
![4-{5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4169437.png)


![methyl 2-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4169458.png)